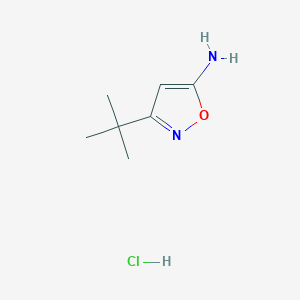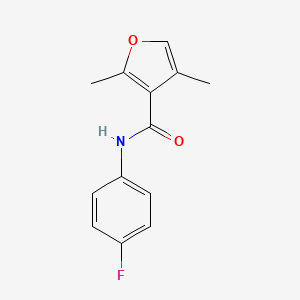![molecular formula C14H14F2N6O2 B2411430 3-[7-(difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid CAS No. 1174874-40-8](/img/structure/B2411430.png)
3-[7-(difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[7-(Difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid is a synthetic compound with intricate molecular architecture. As a derivative of pyrimidine, it finds relevance in various scientific and industrial contexts due to its potential biochemical activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Initial Formation: : The synthesis typically begins with the preparation of the pyrazole ring, involving cyclization reactions with ethyl-substituted precursors.
Triazolo[1,5-a]pyrimidine Construction: : This critical step involves coupling the pyrazole derivative with a suitable difluoromethylating agent under controlled temperature and pressure.
Final Propanoic Acid Addition: : The final step adds the propanoic acid moiety through esterification or acylation processes, yielding the target compound.
Industrial Production Methods: Large-scale synthesis usually employs batch reactors with automated controls to maintain precise conditions. Continuous flow reactors may be used to optimize yields and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : This compound can undergo mild to moderate oxidation, affecting its triazolo ring structure.
Reduction: : Hydrogenation reactions can reduce specific moieties within the compound, altering its activity.
Substitution: : Electrophilic and nucleophilic substitutions on the pyrazole and triazolo rings are common.
Common Reagents and Conditions:
Oxidation: : Agents like potassium permanganate or cerium(IV) ammonium nitrate.
Reduction: : Catalytic hydrogenation with palladium/carbon.
Substitution: : Reagents like sodium hydride or alkyl halides for nucleophilic substitution.
Major Products Formed:
Oxidation: : Oxidized derivatives with altered ring systems.
Reduction: : Hydrogenated compounds with potentially different biological activities.
Substitution: : Derivatives with different side chains, potentially offering a range of activities.
Wissenschaftliche Forschungsanwendungen
This compound is invaluable in several research domains:
Chemistry: : Used as a starting material or intermediate in the synthesis of complex molecules.
Biology: : Investigated for its potential effects on biological systems, possibly as enzyme inhibitors or receptor modulators.
Medicine: : Research into its potential use as a therapeutic agent for various diseases.
Industry: : Utilized in the development of novel materials or as a catalyst in certain reactions.
Wirkmechanismus
The compound's mechanism of action often involves binding to specific molecular targets such as enzymes or receptors. Its difluoromethyl and pyrazolyl groups are crucial for its interaction with these biological entities, potentially disrupting normal biochemical pathways and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Compared to other pyrimidine derivatives, 3-[7-(difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid stands out due to its difluoromethyl group, which imparts unique electronic and steric properties. Similar compounds include:
4,6-diamino-2-[7-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrimidine: : Another triazolopyrimidine derivative with distinct activity profiles.
2-[3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]acetic acid: : Exhibits similarities in its pyrazolo and pyrimidine structures, but with different substituents impacting its activity.
Eigenschaften
IUPAC Name |
3-[7-(difluoromethyl)-5-(1-ethylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N6O2/c1-2-21-7-8(6-17-21)9-5-10(13(15)16)22-14(18-9)19-11(20-22)3-4-12(23)24/h5-7,13H,2-4H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHQTUVDLGYYBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC3=NC(=NN3C(=C2)C(F)F)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2411347.png)
![3-Ethyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2411349.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2411352.png)



![2-Oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbohydrazide](/img/structure/B2411357.png)
![5-Iodo-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2411359.png)



![4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2411364.png)

![5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B2411370.png)
